molecular formula C24H25N3 B1662068 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone CAS No. 81380-24-7

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone

Cat. No.: B1662068
CAS No.: 81380-24-7
M. Wt: 355.5
InChI Key: VIRJEGJEGJEEDN-KOEQRZSOSA-N
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Description

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone is a chemical compound with the molecular formula C24H25N3 and a molecular weight of 355.49 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone typically involves the reaction of 9-Ethylcarbazole-3-carboxaldehyde with N-Ethyl-N-(m-tolyl)hydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity . The product is then purified using techniques such as recrystallization or chromatography to achieve a high purity level (>98.0% as determined by HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: It is utilized in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone is unique due to its specific hydrazone group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3/c1-4-26-23-12-7-6-11-21(23)22-16-19(13-14-24(22)26)17-25-27(5-2)20-10-8-9-18(3)15-20/h6-17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRJEGJEGJEEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659908
Record name 9-Ethyl-3-{[2-ethyl-2-(3-methylphenyl)hydrazinylidene]methyl}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81380-24-7
Record name 9-Ethyl-3-{[2-ethyl-2-(3-methylphenyl)hydrazinylidene]methyl}-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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